4-Methoxy-4-oxo-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-4-oxo-3-phenylbutanoic acid is a dicarboxylic acid monoester that is methyl succinate substituted at position 2 by a phenyl group. It is a dicarboxylic acid monoester and a methyl ester. It derives from a succinic acid. It is a conjugate acid of a 4-methoxy-4-oxo-3-phenylbutanoate.
Scientific Research Applications
Synthesis Optimization
4-Methoxy-4-oxo-3-phenylbutanoic acid plays a crucial role in the synthesis of 2-oxo-4-phenylbutanoic acid (OPBA), which is a significant substrate for the production of angiotensin-converting enzyme (ACE) inhibitor drug precursors. Research by Ahmad, Oh, and Shukor (2011) focused on optimizing the synthesis process of OPBA using response surface methodology and central-composite rotatable design. They achieved a high yield of 98% under optimal conditions, demonstrating the efficiency of empirical models in synthesizing OPBA (Ahmad, Oh, & Shukor, 2011).
Application in Enzyme Inhibition
The compound is also used in the synthesis of N-(substituted benzothiazol-2-yl)amides, which are evaluated for their anticonvulsant and neuroprotective effects. Hassan, Khan, and Amir (2012) identified a derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, as a potent anticonvulsant and neuroprotective agent, indicating the compound's potential in developing new anticonvulsants (Hassan, Khan, & Amir, 2012).
Microbial Reduction Application
In the field of biotechnology, this compound is used in the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate. This intermediate is valuable for synthesizing various anti-hypertension drugs. Oda et al. (1998) achieved high enantiomeric excess and chemical purity in this process, highlighting its effectiveness for pharmaceutical applications (Oda, Inada, Kobayashi, & Ohta, 1998).
Role in Toxin Analysis
This acid is instrumental in the analysis of microcystins (MCs), where oxidation produces 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). Wu et al. (2009) optimized the oxidation conditions for MCs in cyanobacterial samples, enhancing the method's sensitivity and accuracy for environmental toxin analysis (Wu, Xiao, Li, Wang, Chen, & Chen, 2009).
Asymmetric Synthesis
The compound is also used in asymmetric synthesis. For example, Zhu et al. (2010) achieved a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. This method is useful for synthesizing common intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-methoxy-4-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |
InChI Key |
KFUIOHIUIZFOOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.